5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine
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Overview
Description
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
The synthesis of 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2,3-dimethylaniline with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine involves its interaction with specific molecular targets within cells. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell division, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and the type of cells involved.
Comparison with Similar Compounds
5-(4-Bromo-2,3-dimethylphenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but with different substituents, leading to variations in biological activity.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Another derivative with different substituents that can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H11BrN2S |
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Molecular Weight |
283.19 g/mol |
IUPAC Name |
5-(4-bromo-2,3-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-6-7(2)9(12)4-3-8(6)10-5-14-11(13)15-10/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
CGYWYTNBXTYERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
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